3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid
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Overview
Description
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid is an organic compound with the empirical formula C8H10O3 and a molecular weight of 154.16 g/mol This compound features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with acrolein under acidic conditions . The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of acrolein reacts with the pyran ring, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives .
Scientific Research Applications
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
- 3-(2,4-Dihydro-3H-pyran-2-yl)prop-2-enoic acid
Uniqueness
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid is unique due to its specific structural features, such as the presence of the pyran ring and the prop-2-enoic acid moiety.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10O3/c9-8(10)5-4-7-3-1-2-6-11-7/h2,4-7H,1,3H2,(H,9,10)/b5-4+ |
InChI Key |
ORHVMQYLGLOLHN-SNAWJCMRSA-N |
Isomeric SMILES |
C1CC(OC=C1)/C=C/C(=O)O |
Canonical SMILES |
C1CC(OC=C1)C=CC(=O)O |
Origin of Product |
United States |
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